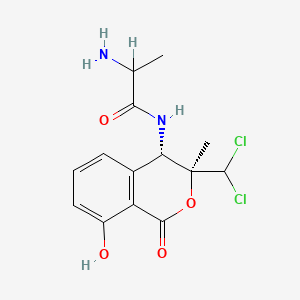

4a,6-Diene-bactobolin

Description

Structure

3D Structure

Properties

CAS No. |

142429-36-5 |

|---|---|

Molecular Formula |

C14H16Cl2N2O4 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |

InChI |

InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |

InChI Key |

DDMYCIQDOLKAAA-FHOUQSSTSA-N |

Isomeric SMILES |

CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |

Canonical SMILES |

CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Novel Antibiotics: A Technical Guide to the Discovery and Isolation of Bactobolins

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: The escalating crisis of antibiotic resistance necessitates an urgent and continuous search for novel antimicrobial agents. This technical whitepaper provides an in-depth guide to the discovery and isolation of the bactobolin family of antibiotics, potent natural products with significant antibacterial and antitumor activities. While this guide focuses on the well-characterized bactobolins, it is important to note that a comprehensive search of the scientific literature did not yield any information on a specific compound named "4a,6-diene-bactobolin." It is plausible that this is a novel, yet to be publicly described, synthetic derivative, or a misnomer. The principles and methodologies detailed herein for known bactobolins provide a robust framework for the discovery and characterization of any new members of this promising class of molecules.

Introduction to the Bactobolin Family

Bactobolins are a class of hybrid polyketide-nonribosomal peptide natural products first discovered in the 1970s.[1] They are produced by various bacteria, most notably Burkholderia thailandensis E264, and exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The bactobolin scaffold is characterized by a densely functionalized decalin ring system fused to a dichlorinated valine derivative.[3] The family includes several known analogs, such as bactobolins A, B, C, D, E, F, G, and H, with bactobolin A being the most abundant and extensively studied.[2][4]

Discovery of Bactobolins from Burkholderia thailandensis

The discovery of bactobolin production in Burkholderia thailandensis E264 was a result of investigating the regulatory roles of quorum sensing systems.[2] It was observed that a specific acyl-homoserine lactone signaling system regulated the production of a polar antibiotic.[2] This led to the activity-guided fractionation of B. thailandensis culture extracts and the subsequent identification of the bactobolin family of compounds.[2]

The logical workflow for the discovery of bactobolins is depicted in the following diagram:

Caption: Discovery workflow of bactobolins.

Isolation and Purification Protocols

The isolation of bactobolins from B. thailandensis cultures presents challenges due to their polar and amphoteric nature.[2] The following is a generalized protocol based on reported methods.[2]

Fermentation

-

Strain: Burkholderia thailandensis E264

-

Medium: Luria-Bertani (LB) broth

-

Culture Conditions: Incubation at 37°C with shaking for 24-48 hours.

Extraction and Purification

A multi-step chromatographic process is typically employed for the purification of bactobolins.

Experimental Protocol: Activity-Guided Fractionation

-

Centrifugation: Bacterial cultures are centrifuged to pellet the cells. The supernatant, containing the secreted bactobolins, is collected.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to capture the bactobolins and remove salts and highly polar components. The cartridge is washed with water, and the compounds are eluted with a methanol/water gradient.

-

Ion-Exchange Chromatography: Due to the amphoteric nature of bactobolins, ion-exchange chromatography is an effective purification step. A strong cation exchange resin can be used, with elution performed using a salt gradient (e.g., NaCl).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing antibacterial activity are pooled, concentrated, and subjected to RP-HPLC using a C18 column. A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is commonly used for separation.

-

Activity Monitoring: Throughout the fractionation process, aliquots of each fraction are tested for antibacterial activity (e.g., against Bacillus subtilis) to guide the purification process.

Structure Elucidation

The structures of the isolated bactobolins were elucidated using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the overall carbon-nitrogen framework.

-

X-ray Crystallography: The absolute stereochemistry of the bactobolins has been confirmed by X-ray crystallographic analysis of suitable crystals.[2]

Quantitative Data

The following tables summarize key quantitative data for the major bactobolin analogs.

Table 1: Physicochemical Properties of Bactobolins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bactobolin A | C₁₄H₂₀Cl₂N₂O₆ | 383.22 |

| Bactobolin B | C₁₇H₂₅Cl₂N₃O₇ | 454.30 |

| Bactobolin C | C₁₄H₁₉Cl₂N₂O₅ | 365.22 |

| Bactobolin D | C₁₄H₁₉Cl₂N₂O₅ | 365.22 |

Data sourced from PubChem and other chemical databases.[5][6]

Table 2: Bioactivity of Bactobolins (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Vibrio parahaemolyticus |

| Bactobolin A | < 1 | > 100 | < 1 |

| Bactobolin B | < 1 | > 100 | < 1 |

| Bactobolin C | 1 - 10 | > 100 | 1 - 10 |

Adapted from Seyedsayamdost et al., 2010.[2]

Biosynthesis of the Bactobolin Core

The biosynthesis of bactobolins involves a complex interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster in B. thailandensis has been identified and characterized.[2] A key feature is the incorporation of a unique dichlorinated hydroxy-valine residue.[2]

The proposed biosynthetic pathway is outlined in the diagram below:

Caption: Simplified biosynthetic pathway of bactobolins.

Conclusion and Future Directions

The bactobolins represent a promising class of antibiotics with a unique chemical scaffold and a distinct mode of action, targeting the bacterial ribosome.[3] The discovery and isolation of these compounds from Burkholderia thailandensis highlight the value of exploring microbial secondary metabolism for novel drug leads. While "this compound" remains an elusive target, the methodologies and knowledge base established for the known bactobolins provide a clear path for the potential discovery, isolation, and characterization of this and other novel analogs. Future research should focus on the total synthesis of bactobolin analogs to improve their pharmacokinetic properties and antibacterial spectrum, as well as further investigation into their biosynthetic pathway to enable synthetic biology approaches for the production of new derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Drug discovery through the isolation of natural products from Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Y 12896 | C17H25Cl2N3O7 | CID 54676648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Core: A Technical Guide to the Structure Elucidation of Bactobolin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core scientific investigations that led to the elucidation of the complex structure of bactobolin A, a potent antitumor and antibacterial agent. By detailing the key experimental methodologies and presenting the foundational spectroscopic data, this document serves as a critical resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry.

Introduction to Bactobolin A

Bactobolin A is a polyketide-peptide hybrid natural product first reported in 1979 by Kondo and colleagues.[1] Its unique chemical architecture, featuring a dense array of stereocenters and a dichloromethyl group, presented a significant challenge to chemists. The determination of its intricate structure was a pivotal achievement, paving the way for subsequent synthetic efforts and the exploration of its mechanism of action as a ribosome inhibitor.

Spectroscopic and Chemical Analysis: The Foundation of Structure Elucidation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of bactobolin A as C₁₄H₂₀Cl₂N₂O₆. The isotopic pattern observed for the molecular ion peak confirmed the presence of two chlorine atoms. Fragmentation analysis provided initial clues about the connectivity of the molecule, suggesting the presence of distinct structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy were the cornerstone of the structural elucidation. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for Bactobolin A

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 172.5 | - |

| 3 | 74.0 | - |

| 3-CH₃ | 21.5 | 1.45 (s) |

| 4 | 58.0 | 4.20 (d, 9.5) |

| 4a | 45.0 | 2.50 (m) |

| 5 | 70.0 | 4.10 (m) |

| 6 | 68.0 | 3.90 (m) |

| 7 | 30.0 | 2.10 (m), 1.90 (m) |

| 8 | 102.0 | - |

| 8a | 150.0 | - |

| 1' | 55.0 | 3.80 (q, 7.0) |

| 2' | 175.0 | - |

| 1'' (CH) | 74.0 | 6.18 (s) |

| 1'' (Cl₂) | - | - |

| 2'' (CH₃) | 18.0 | 1.30 (d, 7.0) |

Note: This table presents representative data compiled from various sources. Actual values may vary slightly depending on the solvent and experimental conditions.

Analysis of the proton-proton coupling constants (J-values) from the ¹H NMR spectrum was crucial in determining the relative stereochemistry of the substituents on the bicyclic core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy would have revealed the presence of key functional groups, including hydroxyls (broad O-H stretch), amides (N-H and C=O stretches), and the ester carbonyl. UV-Vis spectroscopy would have provided information about the conjugated enone system within the structure.

Determination of Absolute Stereochemistry

The unambiguous assignment of the absolute configuration of the multiple stereocenters in bactobolin A was a critical and challenging aspect of its structure elucidation. This was achieved through a combination of chemical derivatization and advanced NMR techniques.

Marfey's Method and Mosher's Ester Analysis

To determine the absolute stereochemistry of the amino acid and hydroxy acid fragments, classical chemical derivatization methods such as Marfey's method and Mosher's ester analysis were employed. These techniques involve reacting the chiral centers with chiral derivatizing agents, followed by NMR analysis of the resulting diastereomers to deduce the original stereochemistry.

Caption: Workflow for determining absolute stereochemistry using chemical derivatization.

Confirmation of Structure through Total Synthesis

The definitive confirmation of the structure and stereochemistry of bactobolin A was achieved through its total synthesis. The successful synthesis of a molecule with identical spectroscopic and biological properties to the natural product provides unequivocal proof of its structure.

Caption: Logical flow for structure confirmation via total synthesis.

Conclusion

The structure elucidation of bactobolin A stands as a testament to the power of a multi-faceted analytical approach in natural product chemistry. The combination of high-resolution spectroscopy, classical chemical degradation and derivatization techniques, and the ultimate confirmation through total synthesis provided an unambiguous assignment of its complex three-dimensional structure. This foundational work has been essential for the subsequent exploration of bactobolin A's biological activity and its potential as a therapeutic agent.

References

An In-depth Technical Guide to the 4a,6-Diene-Bactobolin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolins are a family of polyketide-nonribosomal peptide hybrid natural products with significant antibiotic and antitumor activities. First isolated from Pseudomonas, they are also produced by various Burkholderia species, including the non-virulent model organism Burkholderia thailandensis E264. The bactobolin core structure features a unique bicyclic enol lactone and a dichlorinated valine derivative, which are crucial for its biological function. This technical guide provides a comprehensive overview of the biosynthetic pathway of 4a,6-diene-bactobolin and its analogs, focusing on the genetic organization, enzymatic machinery, and experimental methodologies used to elucidate this complex pathway.

The Bactobolin Biosynthetic Gene Cluster (BGC)

The biosynthesis of bactobolins is orchestrated by a dedicated gene cluster, designated as the bta cluster in B. thailandensis E264. This cluster spans approximately 56 kilobases and encodes a suite of enzymes including nonribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins.

| Gene | Proposed Function |

| btaA | Fe(II)/α-ketoglutarate-dependent hydroxylase (valine hydroxylation) |

| btaB | Stand-alone thiolation (T) domain (putative) |

| btaC | Fe(II)/α-ketoglutarate-dependent dichlorinase (valine chlorination) |

| btaD | Stand-alone thiolation (T) domain (active in valine modification) |

| btaE | Valine-specific adenylation (A) domain |

| btaK | NRPS with an Ala-specific adenylation (A) domain |

| btaL | PKS module with a short-chain dehydrogenase (SDR) domain |

| btaM | PKS module |

| btaN | NRPS module for incorporation of the modified valine |

| btaO | PKS module |

| btaP | Putative β-lactamase-like enzyme (lactone formation) |

| btaU | Fe(II)/α-ketoglutarate-dependent hydroxylase (C-5 hydroxylation of the core) |

The this compound Biosynthetic Pathway

The biosynthesis of the bactobolin core is a hybrid NRPS-PKS assembly line process. The pathway can be conceptually divided into three key stages: 1) formation of the unusual 3-hydroxy-4,4-dichloro-L-valine precursor, 2) assembly of the polyketide-peptide backbone, and 3) tailoring reactions that lead to the final bactobolin analogs.

Biosynthesis of 3-hydroxy-4,4-dichloro-L-valine

The formation of the unique dichlorinated and hydroxylated valine residue is a critical step in bactobolin biosynthesis. This process involves a series of enzymatic modifications of L-valine.

-

Activation: The pathway is initiated by the BtaE adenylation (A) domain, which activates L-valine as valyl-AMP.

-

Thiolation: The activated valine is then transferred to the phosphopantetheinyl arm of the stand-alone thiolation (T) domain, BtaD .[1]

-

Dichlorination: The valine, tethered to BtaD, is then acted upon by the Fe(II)/α-ketoglutarate-dependent dichlorinase BtaC , which installs two chlorine atoms on the methyl group.

-

Hydroxylation: Subsequently, the Fe(II)/α-ketoglutarate-dependent hydroxylase BtaA introduces a hydroxyl group at the β-position of the chlorinated valine.

NRPS-PKS Assembly Line

The modified valine is then incorporated into the growing polyketide-peptide chain via a hybrid NRPS-PKS assembly line.

-

Alanine Incorporation: The NRPS module BtaK , which possesses an alanine-specific A domain, incorporates one or two alanine residues.[1]

-

Modified Valine Incorporation: The NRPS module BtaN is responsible for incorporating the 3-hydroxy-4,4-dichloro-L-valine.

-

Polyketide Extension: The resulting peptide is transferred to the PKS modules BtaO , BtaM , and BtaL , which sequentially add three malonyl-CoA extender units.

-

Cyclization and Reduction: The short-chain dehydrogenase (SDR) domain within BtaL is proposed to catalyze an intramolecular aldol condensation to form the bicyclic ring system, followed by reduction of the resulting ketone.

-

Lactone Formation: The final cyclization to form the enol lactone ring is thought to be catalyzed by BtaP , a putative β-lactamase-like enzyme.

Tailoring Reactions and Analog Diversity

The diversity of the bactobolin family arises from the promiscuity of several enzymes in the pathway, leading to the production of multiple analogs.

-

Hydroxylation: The Fe(II)/α-ketoglutarate-dependent hydroxylase BtaU can introduce a hydroxyl group at the C-5 position of the bactobolin core, a modification that significantly enhances its antibiotic activity.[1]

-

Variable Alanine Incorporation: The number of alanine residues incorporated by BtaK can vary, leading to analogs with different peptide chains.

-

Chlorination State: The dichlorinase BtaC can also produce monochlorinated valine derivatives, further contributing to the diversity of bactobolin analogs.

Quantitative Data

Quantitative data on the bactobolin biosynthetic pathway is limited in the current literature. The following table summarizes the available information on the production of bactobolin analogs in B. thailandensis E264 and their biological activity.

| Compound | Description | Production in Wild-Type B. thailandensis E264 | Minimal Inhibitory Concentration (MIC) against B. subtilis (μg/mL) |

| Bactobolin A | Dichlorinated, C-5 hydroxylated | Major product | 1.56 |

| Bactobolin B | Dichlorinated, C-5 hydroxylated, +1 Ala | Minor product | Not reported |

| Bactobolin C | Dichlorinated, C-5 non-hydroxylated | Major product | 50 |

| Bactobolin D | Dichlorinated, C-5 non-hydroxylated, +1 Ala | Minor product | Not reported |

| Bactobolin E | Monochlorinated, C-5 hydroxylated | Minor product | Inactive |

| Bactobolin F | Monochlorinated, C-5 hydroxylated, +1 Ala | Minor product | Inactive |

| Bactobolin G | Monochlorinated, C-5 non-hydroxylated | Minor product | 50 |

| Bactobolin H | Monochlorinated, C-5 non-hydroxylated, +1 Ala | Minor product | Not reported |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has heavily relied on genetic manipulation of the producing organism, B. thailandensis E264, followed by metabolic profiling.

General Methods for Culturing B. thailandensis E264

-

Media: B. thailandensis E264 is typically grown in Luria-Bertani (LB) medium.

-

Temperature: Cultures are incubated at 30°C.

-

Aeration: For liquid cultures, shaking at 200-250 rpm is used to ensure adequate aeration.

Construction of Gene Deletion Mutants

Markerless gene deletions in B. thailandensis E264 are constructed using a previously described method involving homologous recombination.

-

Plasmid Construction:

-

Approximately 1 kb regions flanking the gene of interest are amplified by PCR from B. thailandensis E264 genomic DNA.

-

The upstream and downstream fragments are cloned into a suicide vector, such as pEX18Ap, on either side of a selectable marker (e.g., a gentamicin resistance cassette).

-

-

Biparental Mating:

-

The resulting plasmid is transformed into an E. coli donor strain (e.g., SM10λpir).

-

The donor strain is then mixed with the recipient B. thailandensis E264 strain on an LB agar plate and incubated overnight to allow for conjugation.

-

-

Selection of Single Crossovers:

-

The cell mixture is plated on a selective medium (e.g., LB agar containing gentamicin and a counter-selective antibiotic for the E. coli donor) to select for B. thailandensis cells that have integrated the plasmid into their genome via a single homologous recombination event.

-

-

Selection of Double Crossovers:

-

Single crossover colonies are grown in non-selective medium to allow for a second recombination event to occur, which will excise the plasmid and the selectable marker, leaving a markerless deletion.

-

The culture is then plated on a medium containing a counter-selective agent for the suicide vector (e.g., 5% sucrose for vectors containing sacB) to select for double crossover events.

-

-

Verification of Deletion:

-

Colonies that grow on the counter-selective medium are screened by PCR using primers that flank the deleted region to confirm the absence of the target gene.

-

Metabolic Profiling of Bactobolin Analogs

-

Culture Growth: Wild-type and mutant strains of B. thailandensis E264 are grown in liquid LB medium for 24-48 hours.

-

Extraction: The culture supernatant is harvested by centrifugation and extracted with an equal volume of an organic solvent, typically ethyl acetate.

-

Analysis by LC-MS:

-

The organic extract is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

A C18 reverse-phase column is typically used for separation.

-

A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%), is used as the mobile phase.

-

Mass spectrometry is performed in positive ion mode to detect the protonated molecular ions of the bactobolin analogs. The characteristic isotopic pattern of chlorine-containing compounds is used to identify chlorinated metabolites.

-

Visualizations

References

In-Depth Technical Guide: The Mechanism of Action of Bactobolin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bactobolin, a polyketide-peptide natural product, exhibits broad-spectrum antibacterial activity through a novel mechanism of action targeting the bacterial ribosome. This technical guide provides a comprehensive overview of the molecular basis of bactobolin's antibiotic effects, detailing its binding site, inhibitory action on protein synthesis, and the mechanisms of bacterial resistance. The information presented herein is intended to support further research and development of bactobolin analogs as potential therapeutic agents.

Core Mechanism of Action: Targeting the Ribosome

Bactobolin's primary cellular target is the bacterial 70S ribosome, the essential machinery for protein synthesis. Unlike many other ribosome-inhibiting antibiotics, bactobolin interacts with a unique binding site on the 50S large subunit, leading to the inhibition of translation.

A Novel Binding Site on the 50S Subunit

High-resolution X-ray crystallography has revealed that bactobolin A binds to a previously unseen site on the 50S ribosomal subunit.[1][2] This binding pocket is located at the peptidyl transferase center (PTC) and involves interactions with both ribosomal RNA (rRNA) and a ribosomal protein.

Specifically, the 3.4-Å-resolution crystal structure of bactobolin A in complex with the Thermus thermophilus 70S ribosome shows the antibiotic coordinated by helix 73 of the 23S rRNA.[1][3] Key interactions involve a magnesium ion (Mg²⁺) that bridges bactobolin with the A2613 nucleotide.[1] Further stabilization of the binding is achieved through interactions with C2085, U2449, A2611, and C2612 of the 23S rRNA, as well as with the ribosomal protein uL2.[1][3] The amine terminus of the hydroxy-valine residue of bactobolin directly interacts with nucleotide A2450.[1]

Inhibition of Protein Synthesis via P-Site tRNA Displacement

The binding of bactobolin to the ribosome directly interferes with the translation process by displacing the transfer RNA (tRNA) molecule located in the peptidyl (P) site.[1][2][3] This displacement of the P-site tRNA is thought to be the primary mechanism of protein synthesis inhibition. The proposed mechanism suggests that by altering the conformation of the P-site tRNA, bactobolin prevents the formation of a peptide bond and subsequent translocation, effectively halting protein elongation.[1] This mode of action is thought to be similar to that of the antibiotic blasticidin S, although their binding sites are distinct.[1][2] The inhibition likely occurs at the termination step of translation.[1][4][5]

Quantitative Data: Antimicrobial Activity of Bactobolins

The antimicrobial potency of bactobolin and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays against a range of bacterial species. The following table summarizes the MIC values for bactobolins A, B, and C.

| Bacterial Species | Bactobolin A MIC (µg/mL) | Bactobolin B MIC (µg/mL) | Bactobolin C MIC (µg/mL) |

| Bacillus subtilis 3610 | 3 | >128 | 8 |

| Staphylococcus aureus RN4220 | 3 | >128 | 16 |

| Streptococcus pyogenes | 1.5 | >128 | 8 |

| Escherichia coli K-12 | 12 | >128 | 32 |

| Pseudomonas aeruginosa PAO1 | 48 | >128 | 128 |

| Vibrio cholerae C6706 | 6 | >128 | 16 |

Data sourced from Chandler et al., 2012.

Resistance Mechanisms

Bacterial resistance to bactobolin arises from specific mutations in the gene encoding the ribosomal protein uL2 (formerly known as L2), which is a key component of the bactobolin binding site.

Mutations in the rplB Gene

Studies on spontaneous bactobolin-resistant mutants of Bacillus subtilis have consistently identified mutations in the rplB gene, which encodes the uL2 protein.[6][7][8] These mutations are believed to alter the structure of the uL2 protein, thereby disrupting the bactobolin binding pocket on the ribosome and reducing the antibiotic's affinity.[1] Importantly, these rplB mutations do not confer cross-resistance to other classes of ribosome-targeting antibiotics, highlighting the unique nature of bactobolin's interaction with its target.[4][6][7]

Experimental Protocols

Isolation and Characterization of Bactobolin-Resistant Mutants

The following protocol outlines the key steps for isolating and identifying bactobolin resistance mutations, as adapted from the methodology described by Chandler et al. (2012).

-

Bacterial Culture and Plating: A susceptible bacterial strain (e.g., Bacillus subtilis) is grown to a high cell density. The culture is then plated onto a solid growth medium (e.g., Luria-Bertani agar) containing a concentration of bactobolin sufficient to inhibit the growth of the wild-type strain.

-

Selection of Resistant Colonies: The plates are incubated until resistant colonies appear. These colonies are then re-streaked on fresh bactobolin-containing medium to confirm their resistance phenotype.

-

Genomic DNA Extraction: Genomic DNA is isolated from both the wild-type and the resistant mutant strains.

-

Whole-Genome Sequencing: The genomes of the wild-type and resistant strains are sequenced using next-generation sequencing technologies.

-

Comparative Genomic Analysis: The genome sequences are compared to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains but absent in the wild-type. This analysis typically reveals mutations in the rplB gene.

In Vitro Translation Inhibition Assay

To quantify the inhibitory effect of bactobolin on protein synthesis, an in vitro translation assay can be performed. While a specific protocol for bactobolin is not detailed in the provided search results, a general methodology is as follows:

-

Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared from a suitable bacterial strain (e.g., E. coli).

-

Assay Setup: The in vitro translation reaction is assembled with the cell-free extract, a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein), amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP and GTP).

-

Addition of Bactobolin: Varying concentrations of bactobolin are added to the reactions. A control reaction with no antibiotic is also included.

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by measuring the incorporation of radioactivity into the protein product using techniques like trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter protein like luciferase is used, its activity can be measured.

-

Data Analysis: The level of protein synthesis inhibition is calculated for each bactobolin concentration relative to the no-antibiotic control. This allows for the determination of the IC₅₀ (the concentration of bactobolin that inhibits protein synthesis by 50%).

X-ray Crystallography of the Bactobolin-Ribosome Complex

The structural basis for bactobolin's mechanism of action was elucidated through X-ray crystallography. The general steps involved in this process, based on the work of Amunts et al. (2015), are:

-

Purification of 70S Ribosomes: 70S ribosomes are purified from a suitable bacterial source, such as Thermus thermophilus.

-

Formation of the Ribosome-Ligand Complex: The purified ribosomes are incubated with bactobolin A, as well as mRNA and tRNA analogs, to form a stable complex representing a specific state of translation.

-

Crystallization: The ribosome-bactobolin complex is subjected to crystallization screening to find conditions that yield well-ordered crystals suitable for X-ray diffraction.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional electron density map of the complex. The atomic model of the ribosome and the bound bactobolin is then built into this map and refined to high resolution.

Signaling Pathways and Cellular Responses

Currently, there is a lack of specific research on the downstream signaling pathways directly affected by bactobolin's inhibition of protein synthesis. However, it is known that general inhibition of protein synthesis can trigger cellular stress responses. For example, the PI3K/Akt signaling pathway can be activated in response to protein synthesis inhibition. The relevance of this to bactobolin's overall cellular effect remains an area for future investigation. It is plausible that the abrupt halt in protein production caused by bactobolin could lead to the activation of bacterial stress response pathways, but further studies are needed to confirm this.

Visualizations

Mechanism of Action of Bactobolin

Caption: Bactobolin binds to the 50S ribosomal subunit, displacing P-site tRNA and inhibiting translation.

Experimental Workflow for Identifying Bactobolin Resistance

Caption: Workflow for isolating and identifying bactobolin resistance mutations.

Conclusion and Future Directions

Bactobolin represents a promising class of antibiotics with a distinct mechanism of action that circumvents common resistance pathways. Its unique binding site on the ribosome and its potent inhibitory activity make it an attractive scaffold for the development of new antibacterial agents. Future research should focus on structure-activity relationship studies to design analogs with improved efficacy and reduced off-target effects. Furthermore, a deeper understanding of the downstream cellular responses to bactobolin-induced protein synthesis inhibition could reveal additional therapeutic opportunities.

References

- 1. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publications - Amunts Lab [amuntslab.org]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 7. Bactobolin A binds to a site on the 70S ribosome distinct from previously seen antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactobolin resistance is conferred by mutations in the L2 ribosomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Molecular Target of 4a,6-Diene-Bactobolin: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Identification and Mechanism of Action of a Promising Anti-cancer Agent

Core Topic: Molecular Target Identification of 4a,6-Diene-Bactobolin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a polyketide-peptide natural product, has demonstrated significant cytotoxic and antitumor activities, making it a compound of interest for oncology drug development. A critical step in the advancement of any therapeutic candidate is the precise identification of its molecular target and a thorough understanding of its mechanism of action. This technical guide provides a comprehensive overview of the methodologies employed to identify the molecular target of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The primary molecular target of this compound has been identified as the 50S ribosomal subunit in bacteria, a discovery that has significant implications for its development as both an antibiotic and a potential anti-cancer agent.

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified through various assays. The following tables summarize the available data on its inhibitory concentrations against bacterial strains and the mutations conferring resistance.

| Compound | Organism | MIC (µg/mL) |

| Bactobolin A | Bacillus subtilis (Parental Strain) | 3 |

| Bactobolin A | Bacillus subtilis (Resistant Mutant 1) | 17 |

| Bactobolin A | Bacillus subtilis (Resistant Mutant 2) | 21 |

| Bactobolin A | Bacillus subtilis (Resistant Mutant 3) | 100 |

| Bactobolin A | Bacillus subtilis (Resistant Mutant 4) | 100 |

| Bactobolin C | Bacillus subtilis (Parental Strain) | 1.5 |

| Mutant Strain | Gene | Mutation | Amino Acid Change |

| Resistant Mutant 1 | rplB | GAG -> GCG | E236A |

| Resistant Mutant 2 | rplB | GAG -> CAG | E236Q |

| Resistant Mutant 3 | rplB | GGT -> GAT | G235D |

| Resistant Mutant 4 | rplB | GGT -> TGT | G235C |

Experimental Protocols

The identification of the 50S ribosomal subunit as the molecular target of this compound was primarily achieved through the generation and characterization of resistant mutants, followed by structural biology techniques to elucidate the binding interaction.

Generation and Isolation of Bactobolin-Resistant Mutants

This protocol outlines the methodology for generating and selecting bacterial mutants resistant to this compound, a crucial first step in identifying the drug's molecular target.

a. Bacterial Strain and Culture Conditions:

-

Bacillus subtilis is a suitable model organism due to its sensitivity to bactobolin and well-characterized genetics.

-

Grow B. subtilis in Luria-Bertani (LB) broth or on LB agar plates at 37°C.

b. Mutant Selection:

-

Prepare a high-density culture of B. subtilis by growing it to late logarithmic or early stationary phase.

-

Plate a large number of cells (e.g., 10⁸ to 10⁹ cells) onto LB agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2-4 times the Minimum Inhibitory Concentration [MIC]).

-

Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.

-

Isolate individual resistant colonies and streak them onto fresh bactobolin-containing agar plates to confirm the resistance phenotype.

c. Determination of Minimum Inhibitory Concentration (MIC):

-

Prepare a series of two-fold dilutions of this compound in LB broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the parental and each resistant B. subtilis strain.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Identification of Resistance Mutations in the rplB Gene

Once resistant mutants are isolated, the genetic basis of their resistance can be determined through sequencing of candidate genes.

a. Genomic DNA Extraction:

-

Extract high-quality genomic DNA from both the parental and the resistant B. subtilis strains using a commercially available bacterial genomic DNA isolation kit.

b. PCR Amplification of the rplB Gene:

-

Design primers flanking the entire coding sequence of the rplB gene (which encodes the L2 ribosomal protein).

-

Perform PCR using the extracted genomic DNA as a template to amplify the rplB gene from the parental and each resistant mutant.

-

Verify the successful amplification of the correct DNA fragment by agarose gel electrophoresis.

c. DNA Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Sequence the purified PCR products using the same primers used for amplification (Sanger sequencing).

-

Align the DNA sequences from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes.

-

Translate the DNA sequences to determine the corresponding amino acid changes in the L2 protein.

X-ray Crystallography of the Bactobolin-Ribosome Complex

Structural elucidation of the drug-target interaction provides definitive evidence and detailed insights into the mechanism of action.

a. Purification of the 70S Ribosome:

-

Grow a large-scale culture of a suitable bacterial strain (e.g., Thermus thermophilus) to mid-log phase.

-

Harvest the cells and lyse them to release the cellular contents.

-

Isolate the 70S ribosomes through a series of ultracentrifugation steps, including sucrose density gradient centrifugation, to separate the ribosomal subunits and other cellular components.

-

Assess the purity and integrity of the 70S ribosomes using techniques such as SDS-PAGE and analytical ultracentrifugation.

b. Formation of the Bactobolin-Ribosome Complex:

-

Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

The complex can be further stabilized by the addition of messenger RNA (mRNA) and transfer RNA (tRNA) mimics to lock the ribosome in a specific functional state.

c. Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain diffraction-quality crystals of the bactobolin-ribosome complex.

-

Optimize the initial crystallization hits by fine-tuning the concentrations of the components and the crystallization conditions.

d. X-ray Diffraction Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement, using a known ribosome structure as a search model.

-

Build the model of this compound into the electron density map and refine the structure to high resolution.

Mandatory Visualizations

Caption: Workflow for the identification of this compound's molecular target.

Caption: Mechanism of action of this compound.

Conclusion

The identification of the 50S ribosomal subunit, specifically the L2 protein, as the molecular target of this compound provides a solid foundation for its further development as a therapeutic agent. The methodologies outlined in this guide, from the generation of resistant mutants to high-resolution structural studies, represent a robust framework for the characterization of novel drug candidates. For researchers and drug development professionals, a thorough understanding of these techniques is paramount for elucidating mechanisms of action, predicting potential resistance mechanisms, and ultimately, designing more effective and targeted therapies. The continued investigation into the interaction of this compound with both prokaryotic and eukaryotic ribosomes will be crucial in unlocking its full therapeutic potential.

Bactobolin's Cytotoxicity in Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cytotoxic effects of bactobolin on eukaryotic cells. Bactobolin, a polyketide-peptide natural product, has demonstrated potent anti-proliferative and cytotoxic activities. This document provides a comprehensive overview of its mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Protein Synthesis

Bactobolin exerts its cytotoxic effects primarily by inhibiting protein synthesis in eukaryotic cells. It targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, bactobolin binds to the 50S ribosomal subunit at a novel site involving the ribosomal protein L2 (the eukaryotic homolog is L8e). This binding displaces the transfer RNA (tRNA) located at the P-site of the ribosome, which is crucial for the elongation of the polypeptide chain. By interfering with the proper positioning of tRNA, bactobolin effectively stalls protein synthesis, leading to a cascade of downstream cellular events that culminate in cell death. This inhibition of translation is thought to disrupt the production of essential proteins required for cell survival and proliferation, ultimately triggering cytotoxic responses.

Quantitative Cytotoxicity Data

The cytotoxic potency of bactobolin has been evaluated in various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | 0.04 | [1] |

Further studies have also shown that bactobolin can prolong the survival period of mice bearing L-1210 leukemia, indicating its cytotoxic efficacy in vivo.[2]

Signaling Pathways Modulated by Bactobolin

The inhibition of protein synthesis by bactobolin triggers a series of signaling events that lead to apoptosis and cell cycle arrest.

Apoptosis Induction

Bactobolin is a potent inducer of apoptosis, or programmed cell death. By halting the production of anti-apoptotic proteins, which often have short half-lives, bactobolin shifts the cellular balance towards cell death. This process is orchestrated by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3, is a key event in apoptosis, leading to the cleavage of essential cellular proteins and the morphological changes characteristic of apoptotic cells.[3][4][5] The apoptotic process is also regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[6][7][8] An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis.

Cell Cycle Arrest

By inhibiting the synthesis of key regulatory proteins, bactobolin can also induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. A critical checkpoint in the cell cycle is the G2/M transition, which is regulated by the activity of the Cyclin B1/CDK1 complex.[9][10][11][12] Inhibition of the synthesis of these and other crucial cell cycle proteins can lead to an accumulation of cells in the G2/M phase, thereby halting proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of bactobolin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

HeLa cells (or other eukaryotic cell line of interest)

-

RPMI 1640 medium supplemented with 10% fetal calf serum

-

Bactobolin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells into 96-well plates at a density of 1 x 10^4 cells/well and culture at 37°C in a humidified 5% CO2 incubator for 24 hours.[13]

-

Prepare serial dilutions of bactobolin in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the bactobolin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for bactobolin).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 490 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

-

HeLa cells (or other eukaryotic cell line of interest)

-

Bactobolin

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Culture HeLa cells and treat with the desired concentrations of bactobolin for a specified time (e.g., 12 hours).[13]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in 200 µL of binding buffer.[13]

-

Add 2 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Incubate the cells at room temperature for 15 minutes in the dark.[13]

-

Analyze the cells immediately by flow cytometry. Excite the samples at 488 nm and use barrier filters of 525 nm for FITC and 575 nm for PI detection.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content using flow cytometry.

Materials:

-

HeLa cells (or other eukaryotic cell line of interest)

-

Bactobolin

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with bactobolin for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 15-30 minutes.

-

Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of bactobolin and its influence on mouse immune system and hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial secreted effectors and caspase-3 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 6. Expression of BCL-2, BAX and BAK in the trophoblast layer of the term human placenta: a unique model of apoptosis within a syncytium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 8. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New research shows CDK5–cyclin B1 regulates mitotic fidelity | Dana-Farber Cancer Institute [dana-farber.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Bactobolin Analogs, with a Focus on the 4a,6-Diene Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bactobolins are a class of polyketide-peptide hybrid natural products with significant cytotoxic and antibiotic properties.[1] Their complex molecular architecture, featuring a substituted isochromanone core, has made them a subject of interest for synthetic chemists and drug discovery programs. This guide focuses on the chemical properties and stability of bactobolin analogs, with a particular emphasis on the hypothetical 4a,6-diene derivative. Due to the scarcity of specific data for this diene analog, this document provides a comprehensive overview of the known properties of bactobolin A as a representative member of the class. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel bactobolin-based therapeutic agents.

Chemical Properties of Bactobolin A

The chemical properties of bactobolin A provide a crucial baseline for understanding its handling, formulation, and biological interactions. The following tables summarize the key physicochemical and spectral data for bactobolin A.

Physicochemical Properties of Bactobolin A

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀Cl₂N₂O₆ | [1][2] |

| Molar Mass | 383.22 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Melting Point | Not available in searched literature | N/A |

| Solubility | Described as water-soluble | [3] |

| CAS Number | 72615-20-4 | [2] |

Spectral Data of Bactobolin A and a Synthetic Intermediate

The structural elucidation of bactobolins relies heavily on spectroscopic techniques. While a complete dataset for 4a,6-diene-bactobolin is unavailable, the following tables provide representative spectral data for bactobolin A and a synthetic intermediate that shares structural similarities.

Table 2.2.1: ¹H and ¹³C NMR Spectral Data of Bactobolin A

High-resolution mass spectrometry (HR-MS) of bactobolin A has confirmed the presence of two chlorine atoms.[4] A characteristic singlet at 6.18 ppm in the ¹H NMR spectrum, with a corresponding ¹³C shift at 74 ppm, is indicative of a methine carbon bearing two chlorine substituents.[4]

Table 2.2.2: Spectral Data for a Synthetic Bactobolin Analog Intermediate (Compound 14) [5]

| Spectral Data Type | Values |

| FT-IR (cm⁻¹) | 3185, 2932, 1715, 1438, 1073 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.06 (d, J = 9.8 Hz, 1H), 4.92 (s, 1H), 4.65 (dd, J = 9.7, 3.2 Hz, 1H), 4.05–3.90 (m, 5H), 2.29–2.26 (m, 1H), 2.25 (s, 3H), 1.96 (t, J = 12.4 Hz, 1H), 1.82 (ddd, J = 4.9, 2.3, 0.8 Hz, 1H), 1.70 (t, J = 13.4 Hz, 1H), 1.07–0.96 (m, 1H), 0.90 (s, 9H), 0.12 (s, 3H), 0.10 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 200.1, 107.5, 83.7, 68.9, 64.9, 64.8, 64.7, 38.0, 31.5, 28.0, 27.0, 25.8, 18.2, -4.50, -4.53 |

| HRMS (ESI) m/z | [M + Na]⁺ calculated for C₁₇H₃₁NO₇SSiNa = 444.1488, Found = 444.1459 |

Chemical Stability of Bactobolins

The stability of bactobolins is a critical factor for their synthesis, storage, and therapeutic application. While specific degradation pathways for this compound have not been elucidated, the general stability of bactobolin A has been noted during its isolation.[4]

pH and Thermal Stability

Bactobolin A has been described as robustly produced and stable, allowing for a multi-step purification process.[4] Studies on bactobolin production by Burkholderia thailandensis have shown that the antimicrobial activity of culture fluid containing bactobolins is stable up to 60°C.[6] This suggests a reasonable degree of thermal stability.

The stability of lactone-containing compounds can be pH-dependent, with hydrolysis being a potential degradation pathway under both acidic and alkaline conditions. The specific kinetics of this for bactobolins are not detailed in the available literature.

Photostability

There is no specific information regarding the photostability of this compound or bactobolin A in the searched literature. As a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.

Potential Degradation Pathways

While a specific degradation pathway for bactobolin has not been detailed, potential routes can be inferred from its structure. The lactone ring is susceptible to hydrolysis, and the various hydroxyl and amine groups can be sites for oxidation or other reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, the following sections provide generalized procedures based on the synthesis of bactobolin analogs, which would be foundational for any synthetic effort targeting this scaffold.[7]

General Synthetic Workflow

The synthesis of complex natural products like bactobolin analogs typically involves a multi-step sequence of reactions. A generalized workflow is depicted below.

References

- 1. Bactobolin - Wikipedia [en.wikipedia.org]

- 2. Bactobolin | C14H20Cl2N2O6 | CID 54676871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bactobolin A Binds to a Site on the 70S Ribosome Distinct from Previously Seen Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry and Biology of Bactobolin: A 10-Year Collaboration with Natural Product Chemist Extraordinaire Jon Clardy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Genesis of 4a,6-Diene-Bactobolin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial origin, biosynthesis, and biological activity of the bactobolin family of natural products, with a specific focus on the inherent 4a,6-diene core structure. Bactobolins are a class of polyketide-peptide hybrid antibiotics with significant antibacterial and cytotoxic properties. This document details the microbial source, biosynthetic pathway, methods for isolation and characterization, and the mechanism of action of these potent molecules.

Microbial Source and Production

The primary microbial producer of the bactobolin family of compounds is the Gram-negative bacterium, Burkholderia thailandensis E264.[1][2] While early literature from the late 1970s attributed bactobolin production to a Pseudomonas sp., it is now understood that this was likely due to the historical taxonomic similarities between Pseudomonas and Burkholderia.[2] Modern analysis, including 16S sequencing, has firmly established B. thailandensis as a key source. The production of bactobolins in this organism is not constitutive; it is intricately regulated by a quorum-sensing (QS) system.[1][3] Specifically, the BtaR2-BtaI2 acyl-homoserine lactone (Ac-HSL) signaling system upregulates the expression of the bactobolin biosynthetic gene cluster (Bta).[1] Optimal production of bactobolins has been observed when B. thailandensis is cultured at 30°C.[4]

B. thailandensis E264 produces a mixture of bactobolin analogs, with the most well-characterized being bactobolins A, B, C, and D. The core chemical scaffold of all bactobolins features a distinctive bicyclic structure that includes a 4a,6-diene moiety, making the term "4a,6-diene-bactobolin" descriptive of the fundamental bactobolin structure.

Biosynthesis of the this compound Core

The biosynthesis of bactobolins is orchestrated by the bta gene cluster in B. thailandensis, which encodes a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1][5] The biosynthetic pathway is notable for its unique enzymatic steps and the generation of several analogs from a single gene cluster.

A proposed biosynthetic scheme for the bactobolin core is as follows:

-

Formation of the Starter Unit: The biosynthesis is initiated with the formation of a unique starter unit, 3-hydroxy-4,4-dichloro-L-valine. This process involves the dichlorination of a valine precursor by the Fe(II)/α-ketoglutarate-dependent chlorinase, BtaC.[5][6]

-

Peptide Assembly: An NRPS module, BtaK, is responsible for the activation and incorporation of one or two alanine residues. The variability in the number of alanines incorporated is one source of the diversity observed in the bactobolin family.[5][6]

-

Polyketide Chain Extension: The di- or tri-peptide intermediate is then transferred to a PKS module (BtaOML), which extends the molecule by adding three acetyl units derived from malonyl-CoA.[6]

-

Cyclization and Core Formation: An intramolecular aldol condensation, likely catalyzed by a domain within BtaL, facilitates the formation of the carbocyclic ring.[5] Subsequent enzymatic reactions, including reduction and dehydration, lead to the formation of the characteristic 4a,6-diene system.

-

Thioesterase-Mediated Release: The final bactobolin molecule is released from the enzymatic assembly line through the action of a thioesterase domain, which also catalyzes the formation of the lactone ring.

-

Tailoring Reactions: After the core structure is formed, tailoring enzymes introduce further modifications. For example, the hydroxylase BtaU is responsible for the hydroxylation at the C-5 position, converting bactobolins C and D to the more potent bactobolins A and B, respectively.[5][6]

The promiscuity of several enzymes in this pathway, particularly those responsible for the number of alanine residues and the final hydroxylation step, allows B. thailandensis to produce a suite of bactobolin analogs.[5]

Quantitative Data

The various bactobolin analogs exhibit a range of biological activities. The following tables summarize the minimum inhibitory concentrations (MICs) against selected bacterial pathogens and the cytotoxicity of bactobolins A, B, C, and D.

Table 1: Minimum Inhibitory Concentration (MIC) of Bactobolin Analogs

| Bacterial Strain | Bactobolin A (µg/mL) | Bactobolin B (µg/mL) | Bactobolin C (µg/mL) | Bactobolin D (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | < 1 | - | 12.5 | 50 | [1][2] |

| Enterococcus faecalis (VRE) | 50 | - | > 100 | > 100 | [1][2] |

| Vibrio parahaemolyticus | < 1 | - | 6.25 | 50 | [1][2] |

| Bacillus subtilis | 0.78 | 50 | 50 | 100 | [1][2] |

| Escherichia coli | 6.25 | 100 | > 100 | > 100 | [1][2] |

Table 2: Cytotoxicity of Bactobolin Analogs against NIH 3T3 Fibroblast Cells

| Compound | ID50 (µg/mL) | Reference |

| Bactobolin A | 0.6 | [7] |

| Bactobolin B | 1.5 | [7] |

| Bactobolin C | 0.7 | [7] |

| Bactobolin D | 1.7 | [7] |

Experimental Protocols

Production and Isolation of Bactobolins

The following protocol provides a general framework for the production and isolation of bactobolins from Burkholderia thailandensis E264.

1. Culture and Inoculation:

-

Prepare a seed culture of B. thailandensis E264 in Luria-Bertani (LB) medium.

-

Inoculate a larger production culture of LB medium with the seed culture.

-

Incubate the production culture at 30°C for 24-48 hours with shaking.[5]

2. Extraction:

-

Centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant, which contains the secreted bactobolins.

-

The highly polar nature of bactobolins requires specialized chromatographic steps for purification from the rich media.[1]

3. Chromatographic Purification:

-

Initial Fractionation: The spent medium is first fractionated using solid-phase extraction, for example, with an HP-20 resin, followed by Hypercarb chromatography.[5]

-

Reversed-Phase HPLC: Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA), is employed for elution.

-

Detection: Fractions are monitored by UV absorbance and collected.

-

-

The combination of these chromatographic steps allows for the separation of the different bactobolin analogs.[5]

References

- 1. Quorum-Sensing-Regulated Bactobolin Production by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quorum-sensing-regulated bactobolin production by Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sources of Diversity in Bactobolin Biosynthesis by Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Bactobolin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of (-)-bactobolin A, a natural product with significant antitumor and antibacterial properties. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(-)-Bactobolin A is a polyketide-peptide natural product first isolated from Pseudomonas yoshidomiensis. It exhibits a broad spectrum of biological activity, including potent antibacterial action against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on various cancer cell lines.[1] Its unique mode of action involves binding to the 50S subunit of the bacterial ribosome at a novel site, leading to the inhibition of protein synthesis.[2] The complex molecular architecture of (-)-bactobolin A, featuring a densely functionalized bicyclic lactone core and five contiguous stereocenters, has made it a challenging target for total synthesis. This document details a successful and efficient stereocontrolled synthesis of (-)-bactobolin A developed by the Švenda group, alongside a summary of other notable synthetic strategies.[3][4]

Comparative Summary of Synthetic Strategies

Several research groups have reported on the total synthesis of bactobolin A. The following table summarizes the key quantitative data from the most prominent approaches, offering a comparative perspective on their efficiency.

| Synthetic Route | Key Features | Number of Steps (Longest Linear Sequence) | Overall Yield | Starting Material |

| Švenda (2020) | Enantiospecific, stereocontrolled | 16 | 10% | (-)-Quinic acid |

| Weinreb (1988) | Racemic | 22 | <1% | (±)-Cyclohex-3-enol |

| Sathyamoorthi et al. (In Progress) | Sulfamate-tethered aza-Wacker cyclization | Not yet completed | Not applicable | Commercially available cyclitol |

Retrosynthetic Analysis of the Švenda Synthesis

The enantioselective total synthesis of (-)-bactobolin A by Švenda and coworkers commences from the chiral pool starting material, (-)-quinic acid. The retrosynthetic strategy is outlined below. The key disconnections involve a late-stage amide coupling, an intramolecular alkoxycarbonylation to form the bicyclic lactone, and a crucial Rh(II)-catalyzed C-H amination to construct the oxazolidinone ring. The carbon skeleton is primarily assembled through a stereoselective vinylogous aldol reaction.

Caption: Retrosynthetic analysis of (-)-bactobolin A.

Experimental Protocols: Key Reactions of the Švenda Synthesis

The following protocols are adapted from the supporting information of the total synthesis of (-)-bactobolin A by Vojáčková et al. (2020).

Stereoselective Vinylogous Aldol Reaction

This key step establishes the C3 quaternary stereocenter and introduces the dichloromethyl group.

-

Reaction Scheme:

-

A silyl dienol ether (derived from a (-)-quinic acid derivative) reacts with 1,1-dichloroacetone in the presence of a Lewis acid.

-

-

Materials:

-

Silyl dienol ether (1.0 equiv)

-

1,1-Dichloroacetone (1.5 equiv)

-

Titanium tetrachloride (TiCl₄, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

-

Procedure:

-

A solution of the silyl dienol ether in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

TiCl₄ is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of 1,1-dichloroacetone in anhydrous CH₂Cl₂ is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

-

Rh(II)-Catalyzed C-H Amination

This diastereoselective reaction forms the pivotal C4-N bond and sets the configuration of the axial amine.

-

Reaction Scheme:

-

An aliphatic carbamate is cyclized via an intramolecular C-H amination catalyzed by a rhodium(II) complex.

-

-

Materials:

-

Carbamate precursor (1.0 equiv)

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.05 equiv)

-

Magnesium oxide (MgO, 2.0 equiv)

-

Iodosylbenzene (PhIO, 1.5 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

-

Procedure:

-

To a stirred suspension of the carbamate precursor, MgO, and Rh₂(OAc)₄ in anhydrous CH₂Cl₂ at room temperature is added PhIO in one portion.

-

The reaction mixture is stirred vigorously at room temperature for 16 hours.

-

The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the oxazolidinone product.

-

Intramolecular Alkoxycarbonylation

This step constructs the bicyclic lactone framework of (-)-bactobolin A.

-

Reaction Scheme:

-

An enolate is generated in the presence of an activated oxazolidinone, leading to an intramolecular cyclization.

-

-

Materials:

-

Nosyl-activated oxazolidinone (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)

-

Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

To a solution of the nosyl-activated oxazolidinone in anhydrous THF at -78 °C is added NaH portionwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is then subjected to the subsequent deprotection step without further purification.

-

Forward Synthesis Workflow

The forward synthesis of (-)-bactobolin A, as executed by the Švenda group, is a testament to strategic planning and stereocontrol. The following diagram illustrates the progression from the chiral starting material to the final natural product.

Caption: Forward synthesis workflow for (-)-bactobolin A.

Biological Mechanism of Action

(-)-Bactobolin A exerts its antibacterial effects by targeting the bacterial ribosome, a crucial cellular machinery for protein synthesis. Specifically, it binds to the 50S subunit in proximity to the L2 protein. This binding event induces a conformational change in the peptidyl-site tRNA, displacing it and ultimately stalling protein synthesis, which is lethal to the bacterium.

Caption: Mechanism of action of (-)-bactobolin A.

References

- 1. Sulfamate-tethered aza-Wacker approach towards analogs of Bactobolin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress towards the syntheses of Bactobolin A and C4-epi-Bactobolin A using a sulfamate-tethered aza-Wacker cyclization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Bac... | Organic Chemistry [organicchemistry.eu]

- 4. Stereocontrolled Synthesis of (-)-Bactobolin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereoselective Synthesis of Bactobolin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bactobolin A is a natural product that exhibits a range of biological activities, including potent antimicrobial and antitumor properties.[1] It functions by inhibiting bacterial protein translation through binding to the L2 protein of the 50S ribosomal subunit, a mechanism distinct from many clinically used antibiotics.[2][3] The complex chemical structure of bactobolin A, featuring multiple contiguous stereocenters, presents a significant challenge for synthetic chemists. This document outlines a detailed protocol for the stereoselective synthesis of (-)-bactobolin A, primarily focusing on the efficient approach developed by the Švenda group.[4][5][6] This synthesis utilizes (-)-quinic acid as a chiral starting material and employs a series of substrate-controlled stereoselective reactions to achieve a high overall yield.[4][6][7]

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-bactobolin A reveals a strategy centered around key bond disconnections. The final amide coupling and an intramolecular alkoxycarbonylation simplify the target to a bicyclic precursor. This intermediate is envisioned to be formed via an intramolecular C-H amination. A crucial vinylogous aldol reaction is proposed to introduce the dichloromethyl-bearing quaternary stereocenter.[5] This strategic approach allows for the construction of the complex core and the installation of the five contiguous stereocenters with high stereocontrol.[4][6]

Key Reaction Steps and Quantitative Data

The stereoselective synthesis of (-)-bactobolin A from (-)-quinic acid was accomplished in 16 linear steps with an overall yield of 10%.[7] The following table summarizes the key transformations and their reported efficiencies.

| Step | Reaction | Key Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Vinylogous Aldol Reaction | TBS-dienol ether of a quinic acid-derived enone, 1,1-dichloroacetone, TiCl4 | Dichloro alcohol | High | High |

| 2 | Hydrogenation | H2, Pd/C | Saturated ketone | High | High |

| 3 | Carbamate Formation | Triphosgene, p-anisidine | Carbamate intermediate | Not specified | - |

| 4 | C-H Amination | Rh2(esp)2 | Oxazolidinone | High | High |

| 5 | Intramolecular Alkoxycarbonylation | NaH, nosyl chloride | Bicyclic lactone | Good | - |

| 6 | Nosyl Deprotection | 4-tert-butylbenzenethiol, K2CO3 | Free amine | Good | - |

| 7 | Amide Coupling | (L)-N-Boc-3-hydroxy-4,4-dichlorovaline, COMU | Protected bactobolin A | Good | - |

| 8 | Deprotection | TFA | (-)-Bactobolin A trifluoroacetate | Not specified | - |

Experimental Protocols

The following protocols are based on the published work of Švenda and coworkers and represent the key stereoselective steps in the synthesis of (-)-bactobolin A.[4][5][6]

Stereoselective Vinylogous Aldol Reaction

This crucial step establishes the C3 quaternary stereocenter bearing the dichloromethyl group.

-

Procedure: To a solution of the TBS-protected dienol ether derived from the (-)-quinic acid enone in a suitable aprotic solvent (e.g., CH2Cl2) at -78 °C is added TiCl4. After stirring for a short period, a solution of 1,1-dichloroacetone in the same solvent is added dropwise. The reaction mixture is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting product is purified by column chromatography.

Diastereoselective C-H Amination

A rhodium-catalyzed C-H amination reaction is employed to install the C4 nitrogen with the desired axial configuration.[4][5]

-

Procedure: The carbamate-containing substrate is dissolved in a suitable solvent (e.g., benzene or toluene). A catalytic amount of a rhodium catalyst, such as Rh2(esp)2, is added to the solution. The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the desired oxazolidinone.

Intramolecular Alkoxycarbonylation

The bicyclic lactone core of bactobolin A is constructed via an intramolecular alkoxycarbonylation.[4][5]

-

Procedure: To a solution of the oxazolidinone intermediate in an appropriate aprotic solvent (e.g., THF) at 0 °C is added sodium hydride (NaH). The mixture is stirred for a period to allow for deprotonation. Subsequently, nosyl chloride is added, and the reaction is allowed to proceed until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the bicyclic lactone.

Visualizations

Synthetic Workflow of (-)-Bactobolin A

Caption: Key transformations in the stereoselective synthesis of (-)-Bactobolin A.

Conclusion